3,5-Dibromo-2-propoxybenzaldehyde
Description
BenchChem offers high-quality 3,5-Dibromo-2-propoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-propoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-propoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQDISBTCKQRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-propoxy-3,5-dibromobenzaldehyde molecular weight and formula
An In-depth Technical Guide to 2-propoxy-3,5-dibromobenzaldehyde: Synthesis, Characterization, and Applications
Introduction
Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of complex molecular architectures. Their utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the benzaldehyde moiety can be elaborated into a vast array of functional groups and heterocyclic systems[1][2]. This guide focuses on a specific, albeit less commonly documented, member of this family: 2-propoxy-3,5-dibromobenzaldehyde.
While direct literature on this compound is sparse, its structural congeners, such as 3,5-dibromobenzaldehyde and 2-amino-3,5-dibromobenzaldehyde, are well-characterized and utilized in various synthetic applications, including the preparation of antibacterial agents and expectorant drugs like Ambroxol[3][4]. By examining the chemistry of these related molecules, this guide will provide a comprehensive overview of the predicted properties, a robust synthetic protocol, and the potential applications of 2-propoxy-3,5-dibromobenzaldehyde for researchers and professionals in drug development.
Physicochemical and Structural Properties
The key to understanding the reactivity and potential applications of 2-propoxy-3,5-dibromobenzaldehyde lies in its molecular structure. The presence of two electron-withdrawing bromine atoms, an ortho-alkoxy group, and the aldehyde functionality dictates its electronic and steric properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₀Br₂O₂ |
| Molecular Weight | 322.00 g/mol |
| IUPAC Name | 2-propoxy-3,5-dibromobenzaldehyde |
| CAS Number | Not assigned |
The propoxy group, being in the ortho position to the aldehyde, will exert a significant steric and electronic influence. Electronically, it is an activating group, which will affect the reactivity of the aromatic ring in further substitution reactions. The two bromine atoms significantly increase the molecular weight and are expected to impart a crystalline solid nature to the compound, similar to 3,5-dibromobenzaldehyde which has a melting point of 84-88 °C[5]. Solubility is predicted to be low in water but good in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Caption: Chemical structure of 2-propoxy-3,5-dibromobenzaldehyde.
Proposed Synthesis: A Mechanistic Approach
A logical and efficient route to synthesize 2-propoxy-3,5-dibromobenzaldehyde is via the Williamson ether synthesis, starting from the commercially available 3,5-dibromo-2-hydroxybenzaldehyde. This method is widely used for the preparation of ethers due to its reliability and generally high yields.
Reaction Scheme:
3,5-dibromo-2-hydroxybenzaldehyde + 1-bromopropane → 2-propoxy-3,5-dibromobenzaldehyde
The reaction proceeds via an Sₙ2 mechanism. The phenolic hydroxyl group of the starting material is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the 1-bromopropane, displacing the bromide ion and forming the desired ether linkage.
Caption: Proposed synthetic workflow for 2-propoxy-3,5-dibromobenzaldehyde.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 3,5-dibromo-2-hydroxybenzaldehyde (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (2.0 eq) and 1-bromopropane (1.5 eq).
-
Reaction Execution: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-propoxy-3,5-dibromobenzaldehyde.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton singlet between δ 9.8-10.2 ppm. The aromatic protons will appear as two doublets in the region of δ 7.5-8.0 ppm. The propoxy group will show a triplet for the terminal methyl group around δ 1.0 ppm, a sextet for the methylene group adjacent to the methyl at approximately δ 1.8 ppm, and a triplet for the methylene group attached to the oxygen at around δ 4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the aldehyde carbon around δ 190 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon bearing the propoxy group being the most upfield among the substituted carbons. The carbons of the propoxy group will appear at approximately δ 70 ppm (O-CH₂), δ 22 ppm (-CH₂-), and δ 10 ppm (-CH₃).
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700-1680 cm⁻¹. C-H stretching vibrations of the aldehyde will be observed near 2850 and 2750 cm⁻¹. The C-O-C stretching of the ether will be visible in the 1250-1050 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio) will be a definitive feature.
Applications in Drug Discovery and Materials Science
The structural motifs present in 2-propoxy-3,5-dibromobenzaldehyde suggest its potential as a valuable building block in several areas of chemical research.
-
Pharmaceutical Synthesis: The aldehyde functionality is a versatile handle for constructing more complex molecules. It can undergo reactions such as aldol condensations, Wittig reactions, and reductive aminations to form a wide variety of carbon-carbon and carbon-nitrogen bonds. The dibromo-substituted aromatic ring is primed for cross-coupling reactions like Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents. These features make it a potential intermediate in the synthesis of novel therapeutic agents[6].
-
Agrochemicals: Many commercial pesticides and herbicides contain halogenated aromatic rings. The title compound could serve as a precursor for new agrochemicals[1].
-
Materials Science: Aryl aldehydes are used in the synthesis of polymers and dyes. The bromine atoms can enhance properties like flame retardancy in polymers.
Safety and Handling
As with any chemical, 2-propoxy-3,5-dibromobenzaldehyde should be handled with appropriate safety precautions. Aromatic aldehydes can be irritants to the skin, eyes, and respiratory system[7]. Brominated organic compounds should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
2-propoxy-3,5-dibromobenzaldehyde, while not a widely commercialized compound, represents a synthetically accessible and potentially valuable intermediate for researchers in drug discovery and materials science. Its synthesis from readily available starting materials via the robust Williamson ether synthesis is straightforward. The combination of an aldehyde, a dibrominated aromatic ring, and an alkoxy group provides multiple reaction sites for further chemical elaboration. This guide provides a solid foundation for the synthesis, characterization, and potential utilization of this versatile chemical building block.
References
- Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet: 2-Amino-3,5-dibromobenzaldehyde.
- SpectraBase. (n.d.). Benzaldehyde,-2-propoxy,-5-methoxy.
- ChemicalBook. (n.d.). 3,5-Dibromobenzaldehyde synthesis.
- PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde.
- Chemsrc. (2025, August 23). 2-Amino-3,5-dibromobenzaldehyde.
- PubChem. (n.d.). 3,5-Dibromobenzaldehyde.
- Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
- Fan, Y., You, W., Qian, H. F., Liu, J. L., & Huang, W. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde.
- TCI Chemicals. (n.d.). 3,5-Dibromobenzaldehyde.
- Sigma-Aldrich. (n.d.). 3,5-Dibromobenzaldehyde.
- Sigma-Aldrich. (n.d.). 2-Amino-3,5-dibromobenzaldehyde 97%.
- Patsnap. (2021, September 28). Production process of 2-amino-3,5-dibromobenzaldehyde.
- Chem-Impex. (n.d.). 3,5-Dibromobenzaldehyde.
- Cartel International. (n.d.). 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA.
- Google Patents. (n.d.). CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde.
- ChemWhat. (n.d.). 2-Amino-3,5-dibromobenzaldehyde CAS#: 50910-55-9.
- Sigma-Aldrich. (n.d.). 2-Amino-3,5-dibromobenzaldehyde 97%.
- MilliporeSigma. (n.d.). 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde 97%.
- Drug Discovery Chemistry. (2025, March 7). Conference Program.
- BenchChem. (2025). Dibromoacetaldehyde: A Versatile Intermediate in Chemical Synthesis for Drug Discovery.
- Chemical Society Reviews. (2024, January 16). Prodrugs as empowering tools in drug discovery and development.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,5-Dibromobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 5. 3,5-二溴苯甲醛 | Sigma-Aldrich [sigmaaldrich.com]
- 6. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 7. 3,5-Dibromobenzaldehyde | C7H4Br2O | CID 622077 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthetic Challenge and Strategic Utility of 3,5-Dibromo-2-propoxybenzaldehyde: A Technical Guide for Advanced Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of the specialized building block, 3,5-dibromo-2-propoxybenzaldehyde. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in their synthetic endeavors and drug discovery programs. It has become evident through extensive market analysis that 3,5-dibromo-2-propoxybenzaldehyde is not a readily available stock chemical. Therefore, this guide emphasizes its de novo synthesis from commercially accessible precursors, a critical skillset for researchers working with novel molecular scaffolds.
Strategic Importance in Medicinal Chemistry and Materials Science
Substituted benzaldehydes are fundamental building blocks in the synthesis of a multitude of organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The unique substitution pattern of 3,5-dibromo-2-propoxybenzaldehyde offers a trifecta of reactive sites, making it a highly valuable, albeit specialized, synthon.
The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, which are precursors to various heterocyclic compounds with demonstrated biological activities. The two bromine atoms provide strategic points for cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, enabling the introduction of diverse molecular fragments to build complex molecular architectures. Furthermore, the propoxy group, in contrast to a more common methoxy or hydroxy group, can impart increased lipophilicity, potentially influencing the pharmacokinetic properties of a final drug candidate, such as membrane permeability and metabolic stability.
While direct applications of 3,5-dibromo-2-propoxybenzaldehyde are not extensively documented in readily available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. The di-bromo-phenyl moiety is a common feature in molecules with antimicrobial and anticancer properties. The strategic placement of the propoxy group can be used to probe structure-activity relationships (SAR) in lead optimization campaigns.
Sourcing and Synthesis: A Practical Approach
As 3,5-dibromo-2-propoxybenzaldehyde is not a standard catalog item, researchers must rely on custom synthesis. The most direct and cost-effective route is the derivatization of the commercially available precursor, 3,5-dibromo-2-hydroxybenzaldehyde.
Recommended Commercial Suppliers for the Starting Material
A reliable supply of high-purity starting material is paramount for the success of any synthetic protocol. The following table provides a list of reputable suppliers for 3,5-dibromo-2-hydroxybenzaldehyde.
| Supplier | Product Number (Example) | Purity | Availability |
| Sigma-Aldrich | 453137 | ≥98% | In Stock |
| Thermo Fisher Scientific | AC29737750 | 98% | In Stock |
| TCI America | D4863 | >98.0% (GC) | In Stock |
| Chem-Impex | 01749 | ≥99% (GC) | In Stock |
Note: Product numbers and availability are subject to change. It is recommended to verify the information on the respective supplier's website.
Detailed Synthesis Protocol: Williamson Ether Synthesis
The conversion of 3,5-dibromo-2-hydroxybenzaldehyde to its propoxy derivative can be efficiently achieved via the Williamson ether synthesis.[1][2][3] This classic SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.
Reaction Scheme:
A conceptual representation of the Williamson Ether Synthesis.
Materials and Reagents:
-
3,5-dibromo-2-hydroxybenzaldehyde (1.0 eq)
-
1-Bromopropane (1.2 - 1.5 eq)
-
Potassium carbonate (K₂CO₃, 2.0 - 3.0 eq) or Sodium hydride (NaH, 1.1 eq, use with extreme caution)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromo-2-hydroxybenzaldehyde and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF or acetone to the flask. The volume should be sufficient to dissolve the starting material and allow for efficient stirring.
-
Addition of Alkylating Agent: Add 1-bromopropane to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (for acetone) or to 60-80 °C (for DMF) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using DMF, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x). If using acetone, filter off the potassium carbonate and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude 3,5-dibromo-2-propoxybenzaldehyde can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Quality Control and Characterization
Ensuring the purity and structural integrity of the synthesized building block is a critical step before its use in subsequent reactions.
Recommended Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment. | The proton NMR spectrum should show characteristic signals for the aldehyde proton (~10 ppm), the aromatic protons, and the propyl group (a triplet for the -CH₂-O-, a sextet for the -CH₂-, and a triplet for the -CH₃). Integration of the signals should be consistent with the number of protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | The carbon NMR spectrum should show signals for the carbonyl carbon (~190 ppm), the aromatic carbons (including those attached to bromine and the propoxy group), and the three distinct carbons of the propyl group. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | The mass spectrum should show the molecular ion peak corresponding to the exact mass of 3,5-dibromo-2-propoxybenzaldehyde (C₁₀H₁₀Br₂O₂). The isotopic pattern for two bromine atoms should be observed. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | The IR spectrum should exhibit a strong absorption band for the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and C-O stretching vibrations for the ether linkage. |
| Melting Point | Purity assessment. | A sharp melting point range indicates a high degree of purity. |
Typical Purity Specifications
For use in drug discovery and development, a purity of ≥97% is generally recommended. The absence of starting material and significant impurities should be confirmed by NMR and/or LC-MS analysis.
Handling, Storage, and Safety
As a halogenated aromatic aldehyde, 3,5-dibromo-2-propoxybenzaldehyde requires careful handling to ensure the safety of laboratory personnel.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling this compound.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It should be stored away from strong oxidizing agents and bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Halogenated organic waste should be segregated from non-halogenated waste.
Conclusion and Future Outlook
While not a commercially available building block, 3,5-dibromo-2-propoxybenzaldehyde represents a valuable and synthetically accessible tool for medicinal chemists and materials scientists. Its unique combination of functional groups provides a platform for the creation of novel and complex molecules. The synthetic protocol detailed in this guide, based on the robust Williamson ether synthesis, offers a reliable method for its preparation. As the demand for novel chemical matter continues to grow in the life sciences and materials research, the strategic use of such specialized building blocks will undoubtedly play a pivotal role in future discoveries.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
- Koerner, W. A.; Jones, R. N. The Williamson Synthesis of Ethers. Journal of the American Chemical Society1941, 63 (1), 226-227.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
Sources
Methodological & Application
Protocol for alkylation of 3,5-dibromo-2-hydroxybenzaldehyde with propyl bromide
Executive Summary
This technical guide outlines a high-efficiency protocol for the synthesis of 3,5-dibromo-2-propoxybenzaldehyde via the Williamson ether synthesis. The target molecule is a critical intermediate for the development of Schiff base ligands used in coordination chemistry and metallo-pharmaceuticals.
Unlike standard phenol alkylations, the presence of two electron-withdrawing bromine atoms on the salicylaldehyde core significantly increases the acidity of the phenolic hydroxyl group (
Reaction Mechanism & Design Logic
Mechanistic Pathway
The reaction proceeds via a classic
-
Deprotonation: Potassium carbonate (
) deprotonates the phenol to generate the phenoxide anion. -
Catalytic Activation: Potassium iodide (KI) reacts with 1-bromopropane to transiently form 1-iodopropane (Finkelstein reaction). Iodide is a superior leaving group compared to bromide, accelerating the rate-determining step.
-
Nucleophilic Attack: The phenoxide attacks the
-carbon of the propyl halide, displacing the leaving group to form the ether linkage.
Strategic Variables
-
Solvent (DMF): N,N-Dimethylformamide is chosen over acetone or acetonitrile. Its high dielectric constant effectively solvates the potassium cations, leaving the phenoxide anion "naked" and highly reactive. This is crucial for overcoming the electron-withdrawing effect of the bromine substituents.
-
Stoichiometry: A 1.5 equivalent excess of 1-bromopropane is used to account for volatility and ensure complete consumption of the limiting reagent (the aldehyde).
Figure 1: Mechanistic flow of the KI-catalyzed Williamson ether synthesis in DMF.
Safety & Handling
| Reagent | Hazard Class | Critical Precaution |
| 3,5-Dibromo-2-hydroxybenzaldehyde | Irritant (Skin/Eye) | Avoid dust inhalation; use local exhaust. |
| 1-Bromopropane | Reproductive Toxin , Neurotoxin | Fume Hood Mandatory. Highly volatile. Avoid use in pregnancy. |
| DMF | Hepatotoxin, Teratogen | Wear butyl rubber gloves (nitrile is permeable to DMF). |
| Potassium Carbonate | Irritant | Hygroscopic; store in a desiccator. |
Experimental Protocol
Reagents & Equipment
-
Scale: 10 mmol (Reference basis)
-
Glassware: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Oil Bath.
| Component | MW ( g/mol ) | Equiv.[4][5] | Amount |
| 3,5-Dibromo-2-hydroxybenzaldehyde | 279.91 | 1.0 | 2.80 g |
| 1-Bromopropane ( | 123.00 | 1.5 | 1.85 g (1.37 mL) |
| Potassium Carbonate (Anhydrous) | 138.21 | 2.0 | 2.76 g |
| Potassium Iodide | 166.00 | 0.1 | 0.17 g |
| DMF (Anhydrous) | - | - | 15–20 mL |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Charge: To a clean, dry 100 mL RBF equipped with a stir bar, add 3,5-dibromo-2-hydroxybenzaldehyde (2.80 g) and anhydrous DMF (15 mL).
-
Deprotonation: Add Potassium Carbonate (
, 2.76 g) in a single portion. Stir at room temperature for 15 minutes. Note: The solution color typically darkens to yellow/orange as the phenoxide forms. -
Addition: Add Potassium Iodide (KI, 0.17 g) followed by the dropwise addition of 1-Bromopropane (1.37 mL).
-
Reaction: Attach the reflux condenser. Heat the mixture to 60–70°C in an oil bath. Stir vigorously for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexane). The starting phenol (lower
, stains with ) should disappear.
-
Phase 2: Workup & Isolation
-
Quench: Cool the reaction mixture to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold water with vigorous stirring.
-
Observation: The product should precipitate as a pale yellow/off-white solid.
-
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash: Wash the filter cake copiously with water (
mL) to remove residual DMF and inorganic salts. -
Drying: Air dry the solid on the filter for 30 minutes, then dry in a vacuum oven at 40°C overnight.
Phase 3: Purification (If necessary)
-
Recrystallization: If the crude product is colored or impure (check melting point), recrystallize from hot Ethanol (EtOH) or a Methanol/Water mixture.
-
Expected Yield: 85–95% (approx. 2.7–3.0 g).
-
Physical State: Off-white to pale yellow crystalline solid.
Figure 2: Decision tree for reaction workup and product isolation.
Characterization & Quality Control
To validate the synthesis, compare analytical data against the following expected parameters:
-
Melting Point: Expected range 55–65°C (Estimation: Alkylation typically lowers the MP of the parent phenol, which is 82–83°C [1]).
-
IR Spectroscopy (
):-
Absent: Broad -OH stretch (3200–3500
). -
Present: C=O Aldehyde stretch (~1680–1690
), Aliphatic C-H stretch (2850–2960 ), Ether C-O stretch (~1240 ).
-
-
1H NMR (
, 400 MHz):- ~10.2 ppm (s, 1H, CH O).
- ~7.8 ppm (d, 1H, Ar-H).
- ~7.6 ppm (d, 1H, Ar-H).
- ~4.0 ppm (t, 2H, -O-CH 2-).
- ~1.8 ppm (m, 2H, -CH2-CH 2-CH3).
- ~1.0 ppm (t, 3H, -CH2-CH 3).
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | 1-Bromopropane evaporated; Base inactive. | Use a reflux condenser with colder water; Grind |
| Oiling Out (No Solid) | Product MP is near room temp or DMF residue. | Extract the aqueous mixture with Ethyl Acetate. Wash organic layer |
| C-Alkylation Byproducts | Temperature too high. | Strictly maintain temperature at 60–70°C. Do not exceed 80°C. |
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Synthesis of Alkyl Bromides and Ethers. Retrieved from [Link]
-
PubChem. (2025).[5] 3,5-Dibromo-2-hydroxybenzaldehyde Compound Summary. Retrieved from [Link]
Sources
- 1. What product is formed when 1-bromopropane reacts with each of th... | Study Prep in Pearson+ [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. calpaclab.com [calpaclab.com]
- 5. 3,5-Dibromosalicylaldehyde 98 90-59-5 [sigmaaldrich.com]
Application Notes: The Strategic Utility of 3,5-Dibromo-2-propoxybenzaldehyde in Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of 3,5-dibromo-2-propoxybenzaldehyde, a highly functionalized and versatile intermediate for pharmaceutical research and development. We present its synthesis via a robust Williamson ether synthesis protocol and demonstrate its application in modern cross-coupling chemistry through a detailed Suzuki-Miyaura reaction protocol. This document is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step methodologies but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the molecule's synthetic potential.
Introduction: A Multifunctional Synthetic Linchpin
In the landscape of medicinal chemistry, halogenated aromatic aldehydes are indispensable building blocks. Their utility stems from the orthogonal reactivity of their functional groups: the aldehyde serves as a handle for forming carbon-nitrogen or carbon-carbon bonds, while the halogen atoms provide strategic locations for metal-catalyzed cross-coupling reactions.
3,5-dibromo-2-propoxybenzaldehyde emerges as a particularly valuable intermediate due to its unique trifecta of functionalities:
-
An Aldehyde Group: Readily participates in reactions such as reductive amination, Wittig olefination, and oxidation to a carboxylic acid, enabling the introduction of diverse pharmacophoric elements.
-
Two Differentiated Bromine Atoms: The bromine at the C5 position is sterically unhindered, favoring selective cross-coupling. The C3 bromine, adjacent to the bulky propoxy group, offers potential for subsequent, more demanding coupling reactions, allowing for sequential, site-selective derivatization.
-
A 2-Propoxy Group: This ether linkage enhances lipophilicity compared to its hydroxy- or methoxy-analogs, a critical parameter for modulating the pharmacokinetic properties of a drug candidate. It also exerts a significant steric and electronic influence, which can be exploited to control regioselectivity in subsequent reactions.
This guide details the preparation of this intermediate and its application in a regioselective Suzuki-Miyaura cross-coupling, a cornerstone of modern drug discovery for the synthesis of biaryl structures.
Compound Profile: Physicochemical and Safety Data
While specific experimental data for 3,5-dibromo-2-propoxybenzaldehyde is not widely published, its properties can be reliably extrapolated from its precursors and analogs. The primary precursor, 3,5-Dibromo-2-hydroxybenzaldehyde, is a commercially available solid.
Table 1: Physicochemical and Safety Properties
| Property | Value / Information | Reference(s) |
| IUPAC Name | 3,5-dibromo-2-propoxybenzaldehyde | - |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | Calculated |
| Molecular Weight | 321.99 g/mol | Calculated |
| CAS Number | Not assigned. Precursor (3,5-Dibromo-2-hydroxybenzaldehyde): 90-59-5 | |
| Appearance | Expected to be a pale yellow oil or low-melting solid | Inferred |
| Hazard Statements | Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life. | (Data for precursor) |
| Precautionary Statements | P261, P273, P280, P302+P352, P305+P351+P338 | (Data for precursor) |
Note: Safety information is based on the starting material, 3,5-Dibromo-2-hydroxybenzaldehyde. A substance-specific Safety Data Sheet (SDS) should be consulted and generated upon synthesis.
Synthesis of the Intermediate: Williamson Ether Synthesis
The most direct and efficient route to 3,5-dibromo-2-propoxybenzaldehyde is the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group of 3,5-dibromo-2-hydroxybenzaldehyde to form a potent nucleophile, which then displaces a halide from an alkyl halide.[1]
Protocol 1: Synthesis of 3,5-dibromo-2-propoxybenzaldehyde
Materials:
-
3,5-Dibromo-2-hydroxybenzaldehyde (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,5-dibromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration with respect to the aldehyde).
-
Add 1-bromopropane (1.2 eq) to the suspension via syringe.
-
Heat the reaction mixture to 70 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 9:1 Hexane:Ethyl Acetate. The product should have a higher Rf than the starting material.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase with diethyl ether (3 x volumes of DMF).
-
Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford 3,5-dibromo-2-propoxybenzaldehyde as a pure compound.
Causality and Expertise:
-
Choice of Base: K₂CO₃ is a mild, inexpensive, and effective base for deprotonating the phenol. Its heterogeneous nature in DMF is not a hindrance to the reaction. Stronger bases like NaH could be used but require more stringent anhydrous conditions.[2]
-
Solvent Selection: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and reactive.[3]
-
Work-up Rationale: The aqueous work-up is critical for removing the inorganic base and the highly polar DMF solvent. Multiple washes are necessary to ensure complete removal of DMF, which can complicate purification.
Caption: Workflow for the Williamson Ether Synthesis of the title intermediate.
Application in Pharmaceutical Synthesis: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount transformation in drug discovery for constructing C(sp²)-C(sp²) bonds.[4] The two bromine atoms on our intermediate are electronically similar but sterically distinct. The C5-Br is more accessible, while the C3-Br is shielded by the adjacent propoxy group. This steric difference can be exploited to achieve regioselective mono-arylation at the C5 position under carefully controlled conditions.
Protocol 2: Regioselective Suzuki-Miyaura Mono-Arylation
Materials:
-
3,5-dibromo-2-propoxybenzaldehyde (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Celite®
Procedure:
-
In a Schlenk flask, combine 3,5-dibromo-2-propoxybenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (to achieve a ~0.2 M concentration).
-
Heat the reaction mixture to 85 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the formation of the mono-coupled product.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to isolate the desired 3-bromo-5-(4-methoxyphenyl)-2-propoxybenzaldehyde.
Scientific Integrity & Trustworthiness:
-
Catalyst Choice: Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that is highly effective for coupling aryl bromides. The bulky dppf ligand promotes the reductive elimination step and provides stability to the active Pd(0) species.[5]
-
Base and Solvent System: The aqueous K₂CO₃ is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[6] The dioxane/water mixture is a common and effective solvent system for Suzuki reactions.
-
Regiocontrol Rationale: Using a slight excess (1.1 eq) of the boronic acid and moderate reaction times favors selective coupling at the more sterically accessible C5 position. Driving the reaction to completion with a larger excess of boronic acid or prolonged heating would likely lead to the formation of the di-substituted product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization of Products
Confirmation of the structure and purity of the synthesized compounds is achieved through standard analytical techniques.
Table 2: Predicted Spectroscopic Data for 3-bromo-5-(4-methoxyphenyl)-2-propoxybenzaldehyde
| Data Type | Predicted Chemical Shift (δ, ppm) or m/z | Rationale / Assignment |
| ¹H NMR | ~10.1 (s, 1H) | Aldehyde proton (-CHO) |
| ~7.95 (d, J≈2.5 Hz, 1H) | Aromatic proton ortho to aldehyde | |
| ~7.80 (d, J≈2.5 Hz, 1H) | Aromatic proton ortho to bromine | |
| ~7.55 (d, J≈8.8 Hz, 2H) | Aromatic protons on methoxyphenyl ring (ortho to ether) | |
| ~7.00 (d, J≈8.8 Hz, 2H) | Aromatic protons on methoxyphenyl ring (meta to ether) | |
| ~4.10 (t, J≈6.5 Hz, 2H) | Propoxy methylene group (-OCH₂-) | |
| ~3.85 (s, 3H) | Methoxy protons (-OCH₃) | |
| ~1.90 (sext, J≈7.0 Hz, 2H) | Propoxy methylene group (-CH₂CH₂CH₃) | |
| ~1.10 (t, J≈7.5 Hz, 3H) | Propoxy methyl group (-CH₃) | |
| ¹³C NMR | ~190 | Aldehyde Carbonyl |
| ~160, 158, 138, 135, 130, 128, 125, 115, 112 | Aromatic and Olefinic Carbons | |
| ~75 | Propoxy Carbon (-OCH₂-) | |
| ~55 | Methoxy Carbon (-OCH₃) | |
| ~22 | Propoxy Carbon (-CH₂CH₂CH₃) | |
| ~10 | Propoxy Carbon (-CH₃) | |
| MS (ESI+) | ~381/383 [M+H]⁺ | Calculated for C₁₇H₁₈BrO₃⁺ (Isotopic pattern for 1 Br) |
Conclusion
3,5-dibromo-2-propoxybenzaldehyde stands out as a strategically designed pharmaceutical intermediate. Its synthesis is straightforward, and its differentiated reactive sites allow for controlled, sequential modifications. The protocols provided herein offer reliable methods for its preparation and subsequent elaboration via Suzuki-Miyaura coupling, opening the door to a vast chemical space of novel biaryl compounds. The principles discussed—steric control of regioselectivity and the mechanistic basis for reaction conditions—are broadly applicable and serve as a foundation for the rational design of complex synthetic routes in drug discovery.
References
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dibromo-2,4-dihydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dibromobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]
-
Chemspace. (n.d.). 3,5-dibromo-2-hydroxybenzaldehyde. Retrieved from [Link]
-
Fan, Y., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. ResearchGate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3,5-Dibromo-4-methoxybenzaldehyde Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
-
PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.
Sources
Application Notes and Protocols for the Preparation of Metal Complexes with 3,5-dibromo-2-propoxybenzaldehyde Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of Substituted Salicylaldehyde-Based Metal Complexes
Schiff base ligands, derived from the condensation of an aldehyde or ketone with a primary amine, are a cornerstone of coordination chemistry. Their ability to form stable complexes with a wide array of transition metals has led to their exploration in diverse fields, including catalysis, materials science, and medicinal chemistry.[1] The electronic and steric properties of the resulting metal complexes can be finely tuned by modifying the substituents on the salicylaldehyde and amine precursors. This allows for the rational design of complexes with specific functionalities.
The introduction of halogen atoms, such as bromine, into the salicylaldehyde backbone can significantly influence the properties of the corresponding metal complexes. Halogen bonding can play a role in the solid-state packing of these molecules and can also modulate their biological activity.[2] Furthermore, the presence of an alkoxy group, such as a propoxy group, at the 2-position can enhance the lipophilicity of the complexes, which may improve their cell permeability and potential as therapeutic agents.[3]
This guide provides a comprehensive overview and detailed protocols for the synthesis of the novel ligand, 3,5-dibromo-2-propoxybenzaldehyde, and its subsequent use in the preparation of metal complexes. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further research and development in this exciting area of inorganic and medicinal chemistry.
Part 1: Synthesis of the Ligand: 3,5-dibromo-2-propoxybenzaldehyde
The synthesis of the target ligand is achieved in a two-step process, starting from the commercially available 3,5-dibromosalicylaldehyde. The first step involves the propoxylation of the hydroxyl group via a Williamson ether synthesis, a classic and reliable method for forming ethers.[4][5]
Reaction Scheme: Ligand Synthesis
Caption: Williamson ether synthesis of 3,5-dibromo-2-propoxybenzaldehyde.
Protocol 1: Synthesis of 3,5-dibromo-2-propoxybenzaldehyde
Materials:
-
1-bromopropane
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 3,5-dibromosalicylaldehyde (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3,5-dibromo-2-propoxybenzaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome: 3,5-dibromo-2-propoxybenzaldehyde is expected to be a pale yellow solid or oil.
Part 2: Preparation of Metal Complexes
The 3,5-dibromo-2-propoxybenzaldehyde ligand can be used to synthesize a variety of metal complexes. The following protocols describe the general synthesis of both simple adducts and Schiff base complexes.
Protocol 2A: General Synthesis of Metal(II) Complexes
This protocol describes the direct coordination of the 3,5-dibromo-2-propoxybenzaldehyde ligand to a metal(II) salt.
Materials:
-
3,5-dibromo-2-propoxybenzaldehyde (ligand)
-
Metal(II) salt (e.g., ZnCl₂, Cu(OAc)₂, NiCl₂·6H₂O, MnCl₂·4H₂O)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
Ligand Solution: Dissolve the 3,5-dibromo-2-propoxybenzaldehyde ligand (2.0 eq) in warm methanol or ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimal amount of the same solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution.
-
Reaction: Reflux the resulting mixture for 2-4 hours. The formation of a precipitate often indicates the formation of the complex.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration.
-
Washing: Wash the precipitate with cold solvent to remove any unreacted starting materials.
-
Drying: Dry the complex in a desiccator over silica gel.
Protocol 2B: General Synthesis of Schiff Base Metal(II) Complexes
This protocol involves the in situ formation of a Schiff base ligand by reacting 3,5-dibromo-2-propoxybenzaldehyde with a primary amine in the presence of a metal(II) salt.
Materials:
-
3,5-dibromo-2-propoxybenzaldehyde
-
Primary amine (e.g., aniline, ethanolamine, an amino acid)
-
Metal(II) salt (e.g., Zn(OAc)₂, CuCl₂, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
Ligand-Amine Mixture: In a round-bottom flask, dissolve 3,5-dibromo-2-propoxybenzaldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol or ethanol.
-
Reaction: Stir the mixture at room temperature for 30 minutes to allow for the formation of the Schiff base ligand.
-
Metal Salt Addition: To this solution, add a solution of the metal(II) salt (0.5 eq) in the same solvent. If an amino acid is used, a base such as triethylamine may be added to deprotonate the carboxylic acid.
-
Complexation: Reflux the reaction mixture for 2-6 hours. A change in color and/or the formation of a precipitate is indicative of complex formation.
-
Isolation: Cool the mixture to room temperature and collect the solid product by filtration.
-
Washing: Wash the product with cold solvent.
-
Drying: Dry the resulting Schiff base metal complex in a desiccator.
Reaction Scheme: Schiff Base Metal Complex Formation
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3,5-Dibromosalicylaldehyde | CAS 90-59-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]
Williamson ether synthesis of 2-alkoxy-3,5-dibromobenzaldehydes
Application Note: High-Efficiency Williamson Ether Synthesis of 2-Alkoxy-3,5-dibromobenzaldehydes
Executive Summary & Strategic Context
The synthesis of 2-alkoxy-3,5-dibromobenzaldehydes represents a critical functionalization step in the development of pharmacophores, particularly for Schiff base ligands used in metallodrugs and antimicrobial agents. While the Williamson ether synthesis is a textbook reaction, this specific substrate—3,5-dibromosalicylaldehyde —presents unique electronic and steric challenges that require a tailored protocol.
Why this protocol matters:
-
Electronic Activation: The electron-withdrawing nature of the aldehyde (-CHO) and bromine (-Br) substituents significantly increases the acidity of the phenolic hydroxyl (pKa ~6.0 vs. 10.0 for phenol), altering the basicity of the nucleophile.
-
Steric Bottlenecks: The ortho-aldehyde and ortho-bromine groups create a "steric pocket" that hinders nucleophilic attack, particularly with bulky alkyl halides.
-
Scalability: This guide prioritizes methods that avoid chromatography, utilizing solubility differentials for purification.
Chemical Strategy & Mechanism
To ensure high yields, we must balance the acidity of the substrate with the nucleophilicity of the phenoxide .
-
The Base: Because the substrate is highly acidic (pKa ~6.08), strong bases like NaH are often unnecessary and can lead to side reactions. Potassium Carbonate (K₂CO₃) is the optimal choice; it is mild enough to tolerate the aldehyde group but strong enough to fully deprotonate the phenol.
-
The Solvent: Polar aprotic solvents are required to solvate the cation (K⁺), leaving the phenoxide anion "naked" and reactive. DMF is preferred for speed, while Acetone is preferred for ease of workup.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway highlighting the critical SN2 attack. The electron-withdrawing groups stabilize the phenoxide (Intermediate), making it a weaker nucleophile, thus requiring heat and polar aprotic solvents to drive the reaction.
Experimental Protocols
Two methods are provided. Method A is the standard for primary alkyl halides (methyl, ethyl). Method B is for sterically hindered or less reactive electrophiles.
Reagents & Materials
-
Substrate: 3,5-Dibromosalicylaldehyde (CAS: 90-59-5)[1][2][3][4][5]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), finely ground.[6]
-
Solvents: DMF (Anhydrous) or Acetone (HPLC Grade).
-
Catalyst (Optional): Potassium Iodide (KI) or TBAI (Tetrabutylammonium iodide).
Method A: The Acetone Reflux (Green Route)
Best for: Methyl iodide, Ethyl bromide, Allyl bromide.
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 3,5-dibromosalicylaldehyde (1.0 eq, e.g., 2.8 g, 10 mmol) in Acetone (30 mL). The solution will be yellow.[3][4][7]
-
Deprotonation: Add K₂CO₃ (2.0 eq, 2.76 g). Stir at room temperature for 15 minutes.
-
Observation: The color often deepens to a bright orange/yellow as the phenoxide forms.
-
-
Alkylation: Add the Alkyl Halide (1.5 eq).
-
Reaction: Heat to reflux (approx. 56°C) for 4–6 hours.
-
Monitor: Check TLC (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower Rf and may trail; the product will be a distinct spot higher up.
-
-
Workup:
-
Cool to room temperature.[7]
-
Filter off the inorganic salts (K₂CO₃/KBr).
-
Evaporate the acetone under reduced pressure.
-
Precipitation: Dissolve the residue in minimal hot ethanol and add cold water until turbid. Cool to 4°C to crystallize.
-
Method B: The DMF Thermal Boost (High-Performance)
Best for: Long-chain alkyls, branched alkyls, or when Method A is too slow.
-
Setup: 50 mL RBF, stir bar, inert atmosphere (N₂ balloon recommended but not strictly required).
-
Dissolution: Dissolve substrate (1.0 eq) in DMF (5 mL per gram of substrate).
-
Base & Catalyst: Add K₂CO₃ (1.5 eq) and KI (0.1 eq). The iodide acts as a nucleophilic catalyst (Finkelstein reaction in situ).
-
Alkylation: Add Alkyl Halide (1.2 eq).
-
Reaction: Heat to 60–80°C .
-
Caution: Do not exceed 100°C to avoid decomposition of DMF or the aldehyde.
-
-
Quench & Isolation:
-
Pour the reaction mixture slowly into Ice Water (10x volume of DMF) with vigorous stirring.
-
The product should precipitate as a solid.
-
Filter, wash with copious water (to remove DMF), and dry.
-
Recrystallize from Ethanol/Water or Methanol.
-
Workflow & Critical Control Points
Figure 2: Operational workflow deciding between Acetone and DMF routes based on alkyl halide reactivity.
Data Analysis & Troubleshooting
Expected Yields & Properties
| Alkyl Group (R) | Method | Time (h) | Yield (%) | Melting Point (°C) | Notes |
| Methyl | A (Acetone) | 4 | 92 | 108-110 | Very clean reaction. |
| Ethyl | A (Acetone) | 6 | 88 | 95-97 | Standard reference. |
| Isopropyl | B (DMF) | 12 | 75 | 78-80 | Requires KI catalyst. |
| Benzyl | A (Acetone) | 5 | 85 | 115-117 | Benzyl bromide is highly reactive. |
Troubleshooting Guide
-
The "Clumping" Effect: K₂CO₃ can clump in DMF, reducing surface area.
-
Solution: Use finely ground (powdered) K₂CO₃ and vigorous magnetic stirring (1000 RPM).
-
-
O- vs. C-Alkylation: While rare for this substrate, high temperatures (>100°C) can promote C-alkylation.
-
Control: Keep temperature strictly <80°C.
-
-
Incomplete Reaction:
-
Solution: Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if using Acetone, or KI if using DMF.
-
References
-
National Institute of Standards and Technology (NIST). (2023). 3,5-Dibromo-2-hydroxybenzaldehyde Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
-
Semantic Scholar. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes. (General protocol adaptation for salicylaldehyde derivatives). Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]
Sources
- 1. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]
- 2. lookchem.com [lookchem.com]
- 3. 3,5-Dibromosalicylaldehyde | 90-59-5 [chemicalbook.com]
- 4. 3,5-Dibromosalicylaldehyde CAS#: 90-59-5 [m.chemicalbook.com]
- 5. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the O-Alkylation of 3,5-Dibromo-2-Hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 3,5-dibromo-2-propoxybenzaldehyde and its analogs. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the O-alkylation of 3,5-dibromo-2-hydroxybenzaldehyde. We will explore common issues, provide evidence-based solutions, and explain the underlying chemical principles to empower you to optimize your reaction yields and purity.
The conversion of 3,5-dibromo-2-hydroxybenzaldehyde to its corresponding ether is a crucial step in the synthesis of various high-value molecules. This reaction, a variant of the Williamson ether synthesis, involves the deprotonation of a hindered phenolic hydroxyl group followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.[1] While seemingly straightforward, the unique electronic and steric environment of this substrate presents specific challenges that can lead to low yields and complex product mixtures.
This document provides a structured troubleshooting guide and a series of frequently asked questions to directly address the practical issues encountered in the laboratory.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction is incomplete, and I'm recovering a significant amount of the starting material, 3,5-dibromo-2-hydroxybenzaldehyde. What's going wrong?
A: Recovering starting material is typically indicative of incomplete deprotonation of the phenolic hydroxyl group or insufficient reactivity of the chosen alkylating agent.
Root Cause Analysis:
-
Insufficient Base Strength: The phenolic proton on 3,5-dibromo-2-hydroxybenzaldehyde is acidic due to the electron-withdrawing effects of the ortho-aldehyde and the two bromine atoms. However, inefficient solid-liquid mixing or using a base that is too weak (e.g., NaHCO₃) may not achieve complete conversion to the phenoxide anion, which is the active nucleophile.
-
Poor Base Solubility: Common inorganic bases like potassium carbonate (K₂CO₃) have limited solubility in many organic solvents (e.g., acetonitrile, THF). If the base is not finely powdered or if agitation is inadequate, the deprotonation will be slow and incomplete.
-
Steric Hindrance: The ortho-aldehyde group creates significant steric congestion around the hydroxyl group.[2][3] This can hinder the approach of the base, especially if a bulky base is used, slowing down the formation of the phenoxide.
-
Inactive Alkylating Agent: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[4] If you are using an alkyl chloride, the reaction may be too slow under your current conditions.
Recommended Solutions:
-
Re-evaluate Your Base: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility and the "cesium effect," which can accelerate SN2 reactions.[5] For a non-nucleophilic, very strong base option, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is an excellent choice, ensuring rapid and complete deprotonation.[6]
-
Improve Solvent System: Use a polar aprotic solvent like DMF or DMSO, which can better solvate the cation of the base and promote the reaction.[7] These solvents are particularly effective at accelerating SN2 reactions.
-
Activate the Alkyl Halide: If using an alkyl bromide or chloride, consider adding a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.[4]
-
Increase Temperature: Gently heating the reaction (e.g., to 60-80 °C) can significantly increase the rate of both deprotonation and the subsequent SN2 reaction. Monitor by TLC to avoid product degradation.
Q2: My yield is low, and TLC analysis shows multiple new spots. What are the likely side products and how can I minimize them?
A: The formation of multiple side products points to competing reaction pathways. For this system, the most common side reactions are C-alkylation and elimination of the alkyl halide.
Root Cause Analysis:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring (ortho and para positions).[1] While O-alkylation is generally kinetically favored, C-alkylation can become significant under certain conditions, particularly when the oxygen is sterically hindered or solvated by protic solvents.[7][8]
-
Elimination (E2) Reaction: Alkoxides are strong bases. If you are using a secondary or tertiary alkyl halide, or even a primary halide under harsh conditions (high temperature), the phenoxide can act as a base, abstracting a proton from the alkyl halide to form an alkene. This is a classic competing pathway for the Williamson ether synthesis.[6][9]
-
Aldehyde Reactions: While less common under basic conditions without a strong reductant or oxidant, the aldehyde group could potentially undergo side reactions, especially at high temperatures or over long reaction times.
Recommended Solutions:
-
Favor O-Alkylation:
-
Solvent Choice is Critical: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents do not hydrogen-bond with the phenoxide oxygen, leaving it more exposed and nucleophilic, which favors O-alkylation.[7] Avoid protic solvents like ethanol or water, which solvate the oxygen and promote C-alkylation.[10]
-
Consider Phase-Transfer Catalysis (PTC): PTC is an excellent technique to enhance O-alkylation. A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) ferries the phenoxide from the solid or aqueous phase into the organic phase as a "naked" anion, which is highly reactive and selectively attacks the oxygen.[11][12] This method often minimizes C-alkylation.[10]
-
-
Prevent Elimination:
-
Use Primary Alkyl Halides: Whenever possible, use primary alkyl halides (R-CH₂-X). These are much less prone to elimination than secondary or tertiary halides.[1][6]
-
Control Temperature: Avoid excessively high temperatures, which favor elimination over substitution. Monitor the reaction closely and stop it once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for this reaction?
A: The "best" base depends on your desired reaction conditions (time, temperature, solvent) and sensitivity to cost. A comparison is provided below.
| Base | Type | Typical Solvent(s) | Pros | Cons |
| Potassium Carbonate (K₂CO₃) | Weak, Inorganic | Acetonitrile, Acetone, DMF | Inexpensive, easy to handle, commonly used.[5] | Low solubility, can lead to slow/incomplete reactions. |
| Cesium Carbonate (Cs₂CO₃) | Weak, Inorganic | Acetonitrile, THF, DMF | More soluble than K₂CO₃, often gives higher yields and rates.[5] | Significantly more expensive. |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | THF, DMF (Anhydrous) | Very fast and complete deprotonation, drives reaction forward.[6] | Requires anhydrous conditions, pyrophoric, requires careful handling. |
| Potassium tert-butoxide (KOtBu) | Strong, Bulky | THF, Dioxane | Strong base, good solubility in organic solvents. | Can promote elimination, especially with hindered alkyl halides.[9] |
Senior Scientist Recommendation: For routine, scalable synthesis, start with finely powdered K₂CO₃ in DMF at 60 °C. For difficult alkylations or to maximize yield on a small scale, NaH in anhydrous THF or DMF is often the most effective choice.
Q2: What is Phase-Transfer Catalysis (PTC) and can it help improve my yield?
A: Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different, immiscible phases (e.g., a solid base and an organic solution).[12]
How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide anion from the solid/aqueous phase into the organic phase where the alkyl halide is dissolved.
Advantages for Your Reaction:
-
Increased Yield: By creating a highly reactive, "naked" phenoxide in the organic phase, the SN2 reaction rate is dramatically increased.[13]
-
Improved Selectivity: PTC is known to strongly favor O-alkylation over C-alkylation for ambident nucleophiles like phenoxides.[10]
-
Milder Conditions: Reactions can often be run at lower temperatures with weaker bases (e.g., K₂CO₃), minimizing side reactions.[11]
-
Simplified Workup: It avoids the need for strong, hazardous bases like NaH and simplifies the removal of inorganic salts.
Q3: How should I properly monitor this reaction?
A: Thin-Layer Chromatography (TLC) is the most efficient method for monitoring the progress of this reaction.
TLC Monitoring Protocol:
-
Prepare Your Plate: On a silica gel plate, spot three lanes:
-
Choose a Solvent System: A mixture of hexanes and ethyl acetate is a good starting point.[16] A good system will have the starting material Rf at ~0.3-0.4. The product, being less polar, will have a higher Rf.
-
Run and Visualize: Develop the plate, then visualize it under a UV lamp (254 nm).
-
Interpret the Results:
-
The reaction is complete when the starting material spot has completely disappeared from the "Rxn" lane.
-
The "Co-spot" lane is crucial to confirm you are not misinterpreting a spot. If the SM and product Rfs are close, the co-spot will help resolve them.[15]
-
The appearance of new spots other than the product indicates side reactions.
-
Recommended Experimental Protocols
Protocol 1: Standard Alkylation using Potassium Carbonate
This protocol is a reliable starting point for the synthesis.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromo-2-hydroxybenzaldehyde (1.0 eq).
-
Reagents: Add anhydrous N,N-dimethylformamide (DMF, ~0.2 M), followed by finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Alkylation: Add the alkyl bromide (or iodide) (1.2-1.5 eq) to the suspension.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC every 1-2 hours.[14]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Yield Alkylation using Phase-Transfer Catalysis
This protocol is recommended for maximizing yield and minimizing side products.[11]
-
Setup: To a round-bottom flask, add 3,5-dibromo-2-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Reagents: Add dichloromethane or toluene (~0.3 M) and the alkyl bromide (1.2 eq).
-
Reaction: Stir the biphasic mixture vigorously at 40-50 °C. The vigorous stirring is essential for efficient phase transfer. Monitor by TLC.[17]
-
Workup & Purification: Follow steps 5-7 from Protocol 1. The workup is often cleaner due to fewer side products.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Gajda, T., Koziara, A., Osowska-Paczewicka, K., Tykarska, E., & Zwierzak, A. (2005). Phase-transfer catalysed reactions of ambident anions. Part 7. Influence of solvents and phase-transfer catalysts on the C- and O-alkylation of ambidentate phenolate nucleophiles. Polish Journal of Chemistry, 79(9), 1557-1567. (Note: A direct link to the full text may require institutional access; a related discussion is available on ResearchGate: [Link])
-
De Zani, D., & Colombo, M. (2012). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Vapourtec. Retrieved from [Link]
-
Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Retrieved from [Link]
-
Kutney, J. P., & Singh, A. K. (1982). The factors that influence the rate of alkylation of phenol under phase transfer catalysis (PTC). Journal of the American Chemical Society, 104(18), 4991–4995. (Note: A direct link to the full text may require institutional access; the abstract is available at: [Link])
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Nguyen, T. V., et al. (2019). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Beilstein Journal of Organic Chemistry, 15, 2379–2385. Retrieved from [Link]
- Dube, M. F. (1984). U.S. Patent No. 4,453,004. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Fan, Y., You, W., Qian, H.-F., Liu, J.-L., & Huang, W. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o933. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
Smith, A. B., III, & O'Brien, K. T. (2018). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 20(1), 114-117. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
- Giesen, J. (1958). U.S. Patent No. 2,841,623. Washington, DC: U.S. Patent and Trademark Office.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). How to Monitor a Reaction by TLC. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Quora. (2016, July 31). What is Williamson's reaction?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the alkylation reaction. Retrieved from [Link]
-
Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric Effect of an ortho-Alkyl Group on the Stretching Vibration Frequency of Phenol Hydroxyl. Retrieved from [Link]
-
Fischer, A., Leary, G. J., Topsom, R. D., & Vaughan, J. (1967). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B: Physical Organic, 686-689. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]
- CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde. (n.d.). Google Patents.
-
Blackmond, D. G. (2002). Rationalization of anomalous nonlinear effects in the alkylation of substituted benzaldehydes. Angewandte Chemie International Edition, 41(22), 4328-4331. Retrieved from [Link]
-
Li, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1035-1065. Retrieved from [Link]
-
MDPI. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
Martínez, A., et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Molecules, 24(15), 2849. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2026, January 15). Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde preparation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Retrieved from [Link]
-
Pouramini, Z., & Moradi, A. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Saudi Chemical Society, 15(3), 253-257. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 3,5-Dibromo-2-hydroxybenzaldehyde. Retrieved from [Link]
-
SIDS Initial Assessment Profile. (n.d.). CAS No. 90-02-8 Chemical Name 2-Hydroxybenzaldehyde. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. francis-press.com [francis-press.com]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. researchgate.net [researchgate.net]
- 9. teachthemechanism.com [teachthemechanism.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. vapourtec.com [vapourtec.com]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How To [chem.rochester.edu]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 17. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Purification of 3,5-Dibromo-2-Propoxybenzaldehyde by Recrystallization
Welcome to the technical support center for the purification of 3,5-dibromo-2-propoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to assist you in your laboratory work. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to tackle challenges during your experiments.
Frequently Asked Questions (FAQs)
This section addresses some of the fundamental questions regarding the recrystallization of 3,5-dibromo-2-propoxybenzaldehyde.
Q1: What is the fundamental principle behind recrystallization?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of a compound in a solvent generally increases with temperature.[1] In a typical procedure, the impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts or are more soluble in the solvent, remain in the solution. The newly formed, purer crystals can then be isolated by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of 3,5-dibromo-2-propoxybenzaldehyde?
A2: The choice of solvent is critical for successful recrystallization. For 3,5-dibromo-2-propoxybenzaldehyde, an ideal solvent would exhibit high solubility at elevated temperatures and low solubility at room temperature or below. A general principle is "like dissolves like." Given the structure of 3,5-dibromo-2-propoxybenzaldehyde (an aromatic aldehyde with two bromine atoms and a propoxy group), you should consider solvents of moderate polarity. Good starting points for investigation would be alcohols (like ethanol or isopropanol), ketones (like acetone), or mixtures of solvents such as ethanol/water or hexane/ethyl acetate.[2][3] It is always recommended to perform small-scale solubility tests with a few milligrams of your compound in various solvents to determine the best option.
Q3: What are the key characteristics of a good recrystallization solvent?
A3: An ideal recrystallization solvent should meet several criteria:
-
Solubility Gradient: It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[4]
-
Impurity Solubility: It should either dissolve the impurities completely at all temperatures or not dissolve them at all, allowing for their removal by filtration.
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals after filtration.[5]
-
Non-toxic, inexpensive, and non-flammable: For safety and practical reasons.
-
Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the compound to prevent the compound from melting and "oiling out" instead of crystallizing.[5]
Q4: What is a two-solvent (or mixed-solvent) recrystallization and when is it necessary?
A4: A two-solvent recrystallization is employed when no single solvent meets all the criteria for a good recrystallization solvent.[6] This technique uses a pair of miscible solvents, one in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent" or "anti-solvent"). The impure compound is first dissolved in a minimum amount of the hot soluble solvent. The insoluble solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). The solution is then allowed to cool slowly, inducing crystallization. This method is particularly useful when the compound is too soluble in one solvent and not soluble enough in another. A common example is the use of an ethanol/water mixture.
Q5: How can I accurately determine the minimum amount of hot solvent needed?
A5: To determine the minimum amount of hot solvent, start by adding a small volume of the solvent to your crude compound in an Erlenmeyer flask. Heat the mixture to the solvent's boiling point while stirring.[4] Continue to add small portions of the hot solvent until the compound just dissolves completely. Adding too much solvent is a common mistake that leads to poor or no crystal formation upon cooling because the solution will not be saturated.[7]
Q6: What does it mean for a compound to "oil out," and what causes it?
A6: "Oiling out" is a phenomenon where the compound comes out of the solution as a liquid (an oil) rather than solid crystals upon cooling.[8] This can happen for a few reasons:
-
The melting point of the compound is lower than the boiling point of the solvent. As the solution cools, the compound's solubility limit is reached at a temperature that is still above its melting point.
-
The presence of a high concentration of impurities can significantly depress the melting point of the compound.
-
The solution is cooling too rapidly.[8]
If your compound oils out, you can try re-heating the solution to dissolve the oil and then add more solvent before allowing it to cool more slowly. Alternatively, selecting a solvent with a lower boiling point is a good solution.[8]
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the recrystallization of 3,5-dibromo-2-propoxybenzaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot solvent | - The solvent is unsuitable for the compound.- Not enough solvent has been added. | - Try a different solvent or a mixed-solvent system.[9]- Add more hot solvent in small increments until the compound dissolves.[4] |
| No crystals form upon cooling | - Too much solvent was used, and the solution is not supersaturated.[7]- The solution is supersaturated but requires a nucleation site to initiate crystallization. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[8]- Try to induce crystallization by: 1. Scratching the inside of the flask with a glass rod at the surface of the solution.[7] 2. Adding a "seed crystal" of the pure compound.[7] 3. Cooling the solution in an ice bath for a longer period. |
| Compound "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly.- High concentration of impurities. | - Reheat the solution to re-dissolve the oil, add more of the "soluble solvent" (if using a mixed system) or choose a solvent with a lower boiling point.[8]- Allow the solution to cool more slowly. Insulate the flask to slow down the cooling rate.[7]- Consider a preliminary purification step like column chromatography if the starting material is very impure.[9] |
| Low yield of purified product | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[8]- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not cold enough. | - Concentrate the mother liquor by evaporating some of the solvent and cool it again to recover a second crop of crystals.- Use a heated funnel or preheat the filtration apparatus to prevent cooling during filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
| Purified crystals are colored or appear impure | - Colored impurities are present in the crude material.- Rapid crystallization has trapped impurities within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired compound.[5]- Ensure the solution cools slowly to allow for the formation of well-defined crystals.[8] If necessary, re-dissolve the crystals in fresh hot solvent and recrystallize them. |
| Premature crystallization during hot filtration | - The solution has cooled down in the funnel, causing the compound to crystallize and block the filter paper. | - Use a heated or stemless funnel.- Pre-heat the funnel and the receiving flask with hot solvent before filtration.- Add a small excess of hot solvent to the solution before filtration to keep the compound dissolved. This excess can be boiled off later. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 3,5-Dibromo-2-Propoxybenzaldehyde
This protocol outlines a general procedure. The choice of solvent should be determined by preliminary solubility tests. Ethanol is often a good starting point for compounds of this type.
-
Dissolution: Place the crude 3,5-dibromo-2-propoxybenzaldehyde in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point on a hot plate. Add a small amount of the hot solvent to the flask containing the crude compound and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, you can then place the flask in an ice-water bath for at least 15-30 minutes.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator under vacuum.
Protocol 2: Two-Solvent Recrystallization of 3,5-Dibromo-2-Propoxybenzaldehyde
This protocol is useful if a suitable single solvent cannot be found. A common pair for moderately polar compounds is ethanol (soluble solvent) and water (insoluble solvent).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3,5-dibromo-2-propoxybenzaldehyde in the minimum amount of the hot "soluble" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "insoluble" solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "soluble" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using the same solvent mixture or just the cold "insoluble" solvent for washing the crystals.
Data and Visualizations
Table 1: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Potential Suitability for 3,5-Dibromo-2-Propoxybenzaldehyde |
| Water | 100 | High | Likely poor, but could be used as an anti-solvent with a more soluble solvent like ethanol.[2] |
| Ethanol | 78 | High | Good starting point. The propoxy group increases non-polar character, but the aldehyde is polar.[2][3] |
| Methanol | 65 | High | Similar to ethanol, but lower boiling point. |
| Acetone | 56 | Medium-High | A patent for a similar compound (2-amino-3,5-dibromobenzaldehyde) uses acetone for recrystallization.[10] |
| Ethyl Acetate | 77 | Medium | Good potential, often used in mixed systems with non-polar solvents.[2] |
| Dichloromethane | 40 | Medium | May be too good of a solvent at room temperature, but worth testing. |
| Toluene | 111 | Low | May be suitable if the compound is less polar than anticipated.[3] |
| Hexane | 69 | Low | Likely a poor solvent on its own, but could be used as an anti-solvent with a more polar solvent.[2] |
Figure 1: General Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in the recrystallization process.
Figure 2: Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree to guide troubleshooting common recrystallization problems.
References
-
University of Toronto. (n.d.). Recrystallisation. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry Steps. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
California State University, Long Beach. (n.d.). Recrystallization I. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Crystallization Solvents. Retrieved from [Link]
- Unknown Source. (n.d.). Recrystallization, filtration and melting point.
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
-
ResearchGate. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde.
-
The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,5-dibromo-2-methoxybenzaldehyde (C8H6Br2O2). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 3,5-Dibromo-4-methoxybenzaldehyde Properties. Retrieved from [Link]
-
Chemspace. (n.d.). 3,5-dibromo-2-hydroxybenzaldehyde - C7H4Br2O2. Retrieved from [Link]
Sources
- 1. LabXchange [labxchange.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimizing Phase Transfer Catalysis for Aldehyde Alkylation
Welcome to the technical support center for Phase Transfer Catalysis (PTC). This guide is designed for researchers, chemists, and drug development professionals engaged in C-C bond formation, specifically focusing on the C-alkylation of aldehydes, using the propylation of a benzaldehyde derivative as a core example. Our goal is to provide actionable, in-depth solutions to common challenges encountered during experimental work.
Section 1: Foundational Principles & Reaction Setup
This section addresses the fundamental mechanism of PTC in the context of aldehyde alkylation and provides a visual guide to the catalytic cycle.
Q1: How does Phase Transfer Catalysis (PTC) facilitate the propylation of a benzaldehyde derivative?
A: Phase Transfer Catalysis is a powerful technique that enables reactions between reagents located in separate, immiscible phases (typically aqueous and organic).[1] In the context of C-alkylation, such as reacting a benzyl halide with propanal, the core challenge is deprotonating the propanal to form its reactive enolate in the presence of the organic-soluble benzyl halide.
The PTC process elegantly solves this:
-
Deprotonation and Ion Pairing: A strong base, like sodium hydroxide (NaOH), resides in the aqueous phase. The phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its initial counter-ion (X⁻) for a hydroxide ion (OH⁻) at the aqueous-organic interface.[2]
-
Phase Transfer: The newly formed lipophilic ion pair, Q⁺OH⁻, migrates into the organic phase.
-
Enolate Formation: In the organic phase, the powerful hydroxide ion deprotonates the propanal at its α-carbon, generating the propanal enolate. The Q⁺ cation now forms an ion pair with this enolate, [Q⁺][CH₃CH⁻CHO]. This enolate is highly reactive because it is poorly solvated in the organic solvent.[2]
-
Alkylation: The activated enolate nucleophilically attacks the benzyl halide, forming the desired C-C bond and regenerating the catalyst's initial salt form, Q⁺X⁻.
-
Cycle Repetition: The catalyst, Q⁺X⁻, is now free to return to the aqueous interface to pick up another hydroxide ion, thus continuing the catalytic cycle until the reactants are consumed.
This entire process avoids the need for expensive, anhydrous aprotic solvents and allows the use of inexpensive inorganic bases.[3]
The PTC Catalytic Cycle for Aldehyde C-Alkylation
Caption: The catalytic cycle for PTC-mediated C-alkylation of propanal.
Section 2: Troubleshooting Guide for Low Yield & Slow Reactions
Experiencing suboptimal results is a common part of process optimization. This section provides a logical workflow to diagnose and resolve issues with reaction efficiency.
Q2: My reaction is extremely slow or has completely stalled. What are the primary factors to investigate?
A: A stalled reaction is typically due to a breakdown in the catalytic cycle. The first parameters to check are related to mass transfer and catalyst activity.
-
Agitation Rate: The reaction occurs at the interface between the two phases and in the organic bulk. Insufficient stirring reduces the interfacial surface area, dramatically slowing the rate at which the catalyst can shuttle ions.[1] If the reaction rate increases with stirring speed, it indicates the process is mass-transfer limited. Increase the agitation until the rate becomes independent of the stirring speed.
-
Catalyst Concentration: While catalytic, a certain threshold concentration is needed to ensure a sufficient rate of ion transport. A low catalyst loading (e.g., <1 mol%) may be the bottleneck. Try incrementally increasing the catalyst amount to 2-5 mol%.[4]
-
Temperature: C-alkylation reactions have an activation energy barrier. If the reaction is too cold, it may not proceed at a practical rate. A modest increase in temperature (e.g., from 50°C to 70°C) can significantly accelerate the reaction.[5] However, be cautious of excessive heat, which can promote side reactions.
Troubleshooting Workflow for Poor Reaction Performance
Caption: A decision tree for troubleshooting common PTC alkylation issues.
Section 3: Optimizing Key Reaction Parameters
Fine-tuning your reaction conditions is critical for achieving high yield, selectivity, and efficiency.
Q3: How do I select the optimal Phase Transfer Catalyst for my reaction?
A: Catalyst selection is a balance between reactivity, stability, and cost. Quaternary ammonium ('quat') salts are the most common choice.[6]
-
Cation Structure: The lipophilicity of the cation is crucial. It must be soluble enough in the organic phase to transport the anion.
-
Tetrabutylammonium (TBA⁺): Salts like Tetrabutylammonium Bromide (TBAB) are a workhorse, offering a good balance of organic solubility and interfacial activity.[7]
-
More Lipophilic Cations: For very non-polar organic phases or challenging anion transfers, catalysts with longer alkyl chains like tetrahexyl- or tetraoctylammonium may be required. Aliquat® 336 (a mixture of methyltrioctyl/decylammonium chloride) is a common industrial choice.
-
-
Anion (X⁻): The initial anion of the catalyst matters.
-
Bromide (Br⁻) and Chloride (Cl⁻): These are common and effective.
-
Hydrogen Sulfate (HSO₄⁻): Often a good choice as it is less inhibitory than halides.
-
Iodide (I⁻): Generally avoided in carbanion reactions. Iodide is highly lipophilic and can "poison" the catalyst by pairing strongly with the Q⁺ cation, preventing it from transporting hydroxide ions.[8]
-
Q4: What is the impact of solvent choice, base concentration, and temperature on the reaction?
A: These three parameters are deeply interconnected and control the balance between the desired reaction and potential side reactions.
| Parameter | Effect on Reaction Rate | Effect on Selectivity & Yield | Rationale & Expert Insights |
| Solvent | Polar aprotic solvents (e.g., Toluene, Dichloromethane) generally increase the rate.[1] | High polarity can sometimes increase side reactions. Non-polar solvents (e.g., Heptane) may offer higher selectivity at the cost of rate. | The solvent must solubilize the organic substrate and the catalyst-enolate ion pair. Toluene is often an excellent starting point, balancing polarity and ease of removal. Avoid protic solvents like ethanol, which interfere with the enolate.[9] |
| Base Conc. | Higher concentration (e.g., 50% w/w NaOH) increases the hydroxide gradient, potentially speeding up the reaction.[4] | Excessively high base concentration can promote unwanted side reactions like aldehyde self-condensation (aldol) or degradation (Cannizzaro).[10][11] | 50% NaOH is often optimal as it provides high basicity while "salting out" the organic components, enhancing phase separation. The amount of water is critical; too little can stall the reaction, while too much can hydrate the anion, reducing its reactivity.[12] |
| Temperature | Rate increases with temperature (Arrhenius relationship). | High temperatures can significantly increase side reactions like elimination (for the alkyl halide) and polymerization/degradation of aldehydes.[11] | The goal is to find the "sweet spot" that provides a reasonable reaction time (e.g., 2-6 hours) without significant byproduct formation. A typical starting range is 60-80°C.[5] |
Section 4: Mitigating Common Side Reactions
For drug development professionals, purity is paramount. Understanding and controlling side reactions is essential.
Q5: My primary byproduct is from the self-condensation of propanal. How can I minimize this?
A: The self-condensation of propanal is a classic aldol reaction, which is also base-catalyzed. Since both your desired alkylation and this side reaction depend on the formation of the propanal enolate, you must control the instantaneous concentration of the enolate and the free propanal.
The primary solution is slow, controlled addition of the propanal to the reaction mixture containing the benzyl halide, catalyst, and base.[10] By adding the propanal dropwise over 1-2 hours, you ensure that any enolate formed is more likely to react with the abundant benzyl halide rather than another molecule of propanal.
Q6: I am observing degradation of my benzaldehyde derivative or formation of elimination products. What are the causes and solutions?
A:
-
Benzaldehyde Degradation: Aromatic aldehydes can undergo the Cannizzaro reaction in the presence of a strong base, where two molecules disproportionate to form a carboxylic acid and an alcohol. This is more common for aldehydes without α-hydrogens. They can also be susceptible to oxidation to the corresponding carboxylic acid if air is present.[11]
-
Solution: Maintain a nitrogen or argon atmosphere over the reaction. Avoid excessively high temperatures or prolonged reaction times. Ensure the base concentration is not unnecessarily high.
-
-
Elimination Products: If you are using a propyl halide like 1-bromopropane, the hydroxide or the enolate can act as a base to cause E2 elimination, yielding propene.
-
Solution: This is a classic Sₙ2 vs. E2 competition. To favor substitution (Sₙ2), use the lowest effective temperature. You can also switch to a better leaving group that requires less harsh conditions (e.g., propyl tosylate), though this increases cost. Industrial PTC often focuses on optimizing conditions to minimize elimination from cheaper alkyl chlorides and bromides.[13]
-
Section 5: Experimental Protocol & Analysis
This section provides a practical starting point for your experiments, based on established methodologies.
Starting Point Experimental Protocol
This protocol is a representative example for the C-alkylation of a substituted benzyl chloride with propanal and should be adapted and optimized for your specific substrates and equipment.
-
Reactor Setup: To a 250 mL jacketed glass reactor equipped with an overhead mechanical stirrer, condenser, thermocouple, and nitrogen inlet, add the substituted benzyl chloride (44.0 mmol, 1.0 equiv), toluene (40 mL), and the phase transfer catalyst (e.g., TBAB, 0.88 mmol, 2 mol%).
-
Aqueous Phase Addition: In a separate beaker, prepare the aqueous base by dissolving sodium hydroxide (57.7 mmol, 1.3 equiv) in deionized water (7.5 mL). Add this solution to the reactor.
-
Heating and Stirring: Begin vigorous stirring (e.g., 800 RPM) and heat the mixture to the target temperature (e.g., 70-75°C).[5]
-
Substrate Addition: Once the temperature is stable, add propanal (61.2 mmol, 1.4 equiv) dropwise to the mixture over 2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots of the organic layer and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] The reaction is typically complete within 3-5 hours after the addition is finished.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 30 mL of water and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with toluene (2 x 20 mL).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.[3][14]
Q7: How should I analyze my reaction samples and final product?
A:
-
Reaction Monitoring:
-
TLC: An excellent, rapid technique. Use a suitable solvent system (e.g., Hexane/Ethyl Acetate) to resolve the starting benzyl halide, the product, and any major byproducts.
-
GC/GC-MS: Provides quantitative data on the conversion of starting material and the formation of products and byproducts. This is essential for accurate optimization.
-
-
Product Characterization:
-
NMR (¹H, ¹³C): Confirms the structure of the final product.
-
FTIR: Useful for confirming the presence of key functional groups, such as the aldehyde carbonyl stretch (~1700 cm⁻¹).[3]
-
Purity Analysis: HPLC or GC is used to determine the final purity of the isolated product.
-
References
-
International Journal of Chemical Studies. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
-
MDPI. (n.d.). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. [Link]
-
ResearchGate. (2015). Catalytic Reaction of Para-Isopropylbenzaldehyde with Propionaldehyde over Solid Base Catalysts. [Link]
-
Research Journal of Pharmacy and Technology. (2009). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. [Link]
- Google Patents. (2012).
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
PMC. (n.d.). Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst. [Link]
-
PTC Organics, Inc. (n.d.). PTC C-Alkylation. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. [Link]
-
PTC Organics, Inc. (n.d.). Separation of PTC Catalyst from Product by Distillation. [Link]
-
Academia.edu. (n.d.). Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde. [Link]
-
PMC. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]
-
PubMed. (2020). Chemical transformations of quaternary ammonium salts via C-N bond cleavage. [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase Transfer Catalysis. [Link]
-
MDPI. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Role of quaternary ammonium salts as new additives in the enantioselective organocatalytic β-benzylation of enals. [Link]
-
CONICET. (2013). Optimized benzaldehyde production over a new Co-ZSM-11 catalyst. [Link]
-
ResearchGate. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Quaternary Ammonium Salts as Alkylating Reagents in C–H Activation Chemistry. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
Semantic Scholar. (n.d.). Quaternary Ammonium Salts as Alkylating Reagents in C-H Activation Chemistry. [Link]
-
PTC Organics, Inc. (n.d.). PTC Esterification-Hydrolysis of Benzal Chloride to Aldehyde. [Link]
-
PTC Organics, Inc. (2001). PTC Reaction Categories. [Link]
-
PubMed. (2013). Polymer characterization and optimization of conditions for the enhanced bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor. [Link]
-
ResearchGate. (n.d.). Optimization for the reduction of benzaldehyde with PMHS. [Link]
Sources
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rjptonline.org [rjptonline.org]
- 4. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]
- 5. US20120264981A1 - Process for Producing Aromatic Aldehyde Compound - Google Patents [patents.google.com]
- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. phasetransfer.com [phasetransfer.com]
- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Hub: Alkyl Halide Removal from Aldehyde Matrices
Diagnostic & Strategy Selector
User Note: The presence of an aldehyde functionality (
Use the decision matrix below to select the safest protocol for your specific substrate.
Figure 1: Decision matrix for selecting the optimal purification route based on scale and substrate properties.
Method A: Azeotropic Evaporation (Bulk Removal)
Best For: Initial bulk removal of propyl bromide (BP: 71°C) from high-boiling aldehydes (>150°C).
The Science: Propyl bromide forms low-boiling azeotropes with methanol and water. By adding these co-solvents, you depress the effective boiling point of the halide, allowing it to be "carried" over into the trap at milder temperatures, protecting your thermal-sensitive aldehyde.
Data Table: Azeotropic Properties of 1-Bromopropane
| Co-Solvent | Azeotrope BP (°C) | Composition (% Halide) | Application Note |
| Methanol | ~50-55°C | ~45% | Recommended. Methanol is easily removed; compatible with most aldehydes. |
| Water | ~60-65°C | Variable | Good for hydrophobic aldehydes; requires phase separation later. |
| None | 71.0°C | 100% | Requires higher vacuum/heat; risk of aldehyde degradation. |
Protocol:
-
Concentrate: Remove the bulk reaction solvent (e.g., THF, DCM) via rotary evaporation at 30°C / 300 mbar.
-
Re-dissolve: Add Methanol (3x volume of the crude oil).
-
Strip: Evaporate the methanol/propyl bromide mixture at 35°C / 150 mbar.
-
Repeat: Perform this "strip" step 2–3 times.
-
Verify: Check
H NMR.[1][2] The characteristic triplet for propyl bromide ( ) appears at ~3.4 ppm .
Warning: Ensure your vacuum pump is equipped with a dry ice/acetone trap. Alkyl halides degrade pump oil and seals rapidly.
Method B: Bisulfite Adduct Purification (Reverse Extraction)
Best For: Unhindered aldehydes (e.g., linear aliphatic, benzaldehyde derivatives) contaminated with significant amounts of alkyl halide.
The Science: Instead of removing the impurity, this method extracts the product. Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate salt. The lipophilic propyl bromide remains in the organic layer and is washed away. The aldehyde is then regenerated.[3]
Reaction Scheme:
Protocol:
-
Preparation: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Extraction: Add 2–3 equivalents of saturated aqueous Sodium Bisulfite (
) . -
Agitation: Shake vigorously for 5–10 minutes. Note: Adduct formation can be slow for bulky aldehydes.
-
Separation:
-
Layer A (Organic): Contains Propyl Bromide + other non-polar impurities. DISCARD (after testing).
-
Layer B (Aqueous): Contains Aldehyde-Bisulfite adduct.[4] KEEP .
-
-
Wash: Wash Layer B twice with fresh EtOAc to ensure all propyl bromide is removed.
-
Regeneration:
-
Adjust Layer B to pH > 10 using Sodium Carbonate (
) or 1M NaOH. -
Caution: High pH can induce aldol condensation. Use
if the aldehyde has enolizable protons.
-
-
Recovery: Extract the regenerated aldehyde into EtOAc, dry over
, and concentrate.
Method C: Chemical Scavenging (Trace Removal)
Best For: Final polishing (<5% impurity) when distillation is insufficient and bisulfite is not viable (e.g., sterically hindered aldehydes).
Critical Constraint: Do NOT use amine-based scavengers (e.g., Tris-amine, amino-silica). Primary amines will react with your aldehyde to form Schiff bases (imines), destroying your product.
Recommended Scavenger: Thiol-Functionalized Silica (Si-Thiol)
-
Mechanism: Nucleophilic displacement (
) of the bromide by the thiol group. -
Selectivity: Thiols are soft nucleophiles that react rapidly with alkyl halides but react reversibly or poorly with aldehydes under neutral conditions.
Figure 2: Workflow for solid-phase scavenging of alkyl halides.
Protocol:
-
Solvent: Dissolve crude in THF or DMF (avoid alcohols if using thiols to prevent thioacetal formation, though rare without acid).
-
Loading: Add Si-Thiol (approx. 4 equivalents relative to the impurity, not the product).
-
Base: Add a catalytic amount of organic base (e.g., DIPEA) to activate the thiol if the resin is not pre-activated.
-
Time: Stir at room temperature for 4–12 hours.
-
Filtration: Filter through a fritted glass funnel. The propyl bromide is now covalently bound to the solid silica beads.
Troubleshooting & FAQs
Q: I see a triplet at 3.4 ppm in NMR, but I can't get rid of it. What is it?
A: That is the
Q: Can I use Potassium Permanganate (
Q: My aldehyde is water-soluble. Can I use the Bisulfite method? A: The Bisulfite method (Method B) relies on the adduct staying in water while the impurity stays in organic. If your "free" aldehyde is also water-soluble, you cannot extract it out of the water easily after regeneration. In this case, use Method C (Si-Thiol Scavenging) in an organic solvent.[5]
Q: I used an amine scavenger and my product disappeared. Why?
A: Amines react with aldehydes:
References
-
National Center for Biotechnology Information. (2025). 1-Bromopropane Compound Summary. PubChem. Retrieved from [Link]
-
Biotage. (2023). Strategies for Work-Up and Purification. Biotage Knowledge Base. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Purification of Aldehydes via Bisulfite Adducts. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Bioavailability of Propoxy-Substituted Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Alkoxy Substitution in Drug Design
The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential. For aromatic compounds like benzaldehyde derivatives, which are scaffolds for numerous therapeutic agents, understanding how structural modifications influence their absorption, distribution, metabolism, and excretion (ADME) properties is paramount. The introduction of alkoxy groups, such as a propoxy moiety, can significantly alter a molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability, thereby modulating its bioavailability.
This guide will delve into the factors governing the bioavailability of propoxy-substituted benzaldehyde derivatives, drawing comparisons with unsubstituted benzaldehyde and other alkoxy-substituted analogs. We will explore both in vitro and in vivo methodologies for assessing bioavailability and discuss the underlying metabolic pathways that influence the fate of these compounds in the body.
Physicochemical Properties and their Predicted Impact on Bioavailability
The oral bioavailability of a compound is intrinsically linked to its physicochemical characteristics. The "Rule of Five," proposed by Lipinski, provides a set of guidelines for predicting the oral absorption of a drug candidate. Key parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
The addition of a propoxy group to the benzaldehyde scaffold is expected to increase its lipophilicity compared to unsubstituted benzaldehyde or its methoxy and ethoxy counterparts. This increased lipophilicity can enhance membrane permeability, a crucial step in oral absorption. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance, potentially reducing overall bioavailability.
Table 1: Comparison of Calculated Physicochemical Properties of Substituted Benzaldehydes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| Benzaldehyde | C₇H₆O | 106.12 | 1.48 |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.76 |
| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | 2.15 |
| 4-Propoxybenzaldehyde | C₁₀H₁₂O₂ | 164.20 | 2.64 |
Calculated logP values are estimations and can vary depending on the algorithm used.
As indicated in Table 1, the calculated logP value increases with the length of the alkyl chain in the alkoxy substituent. This trend suggests that 4-propoxybenzaldehyde will have the highest lipophilicity among the compared compounds. While this may favor passive diffusion across the intestinal epithelium, it is crucial to consider the potential for increased first-pass metabolism.
In Vitro Permeability Assessment: The Caco-2 Cell Model
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.[1][2][3] These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[1][3]
The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross the Caco-2 cell monolayer. A bidirectional assay, measuring permeability from the apical (A) to basolateral (B) side and vice versa (B to A), can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3]
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the key steps for assessing the permeability of a test compound using the Caco-2 cell model.
I. Cell Culture and Monolayer Formation
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 200 Ω·cm² is generally considered acceptable.
II. Permeability Assay
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare the dosing solution of the test compound in HBSS.
-
To assess A-to-B permeability, add the dosing solution to the apical side and fresh HBSS to the basolateral side.
-
To assess B-to-A permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh HBSS.
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.
III. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux.
In Vivo Pharmacokinetics: Animal Models
In vivo pharmacokinetic studies in animal models, such as rats or mice, provide crucial data on the ADME properties of a compound in a whole-organism system. These studies are essential for determining key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).
While specific pharmacokinetic data for 4-propoxybenzaldehyde is scarce, a study on the structurally related compound anethole (4-methoxy-1-propenylbenzene) provides some insights. Anethole is rapidly absorbed after oral administration and undergoes extensive metabolism.[4][5] This suggests that propoxy-substituted benzaldehyde derivatives are also likely to be well-absorbed but may be subject to significant first-pass metabolism.
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol provides a general framework for conducting a basic pharmacokinetic study in rats.
I. Animal Dosing and Sample Collection
-
Acclimate male Sprague-Dawley rats to the housing conditions for at least one week.
-
Fast the rats overnight before dosing.
-
For oral administration, administer the test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.
-
For intravenous administration (to determine absolute bioavailability), administer the test compound via a cannulated jugular vein.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
II. Sample Analysis
-
Develop and validate a sensitive and specific analytical method for the quantification of the test compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Prepare plasma samples for analysis, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Analyze the samples and construct a plasma concentration-time curve.
III. Pharmacokinetic Parameter Calculation
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t₁/₂: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Metabolic Pathways of Propoxy-Substituted Benzaldehydes
The metabolism of xenobiotics, primarily in the liver, is a major determinant of their oral bioavailability. For alkoxy-substituted aromatic compounds, two principal metabolic pathways are O-dealkylation and aromatic hydroxylation, both primarily mediated by cytochrome P450 (CYP) enzymes.[6]
O-Dealkylation: This is a common metabolic route for alkoxy aromatics. In the case of a propoxy group, CYP enzymes would hydroxylate the carbon atom of the propyl group attached to the oxygen, leading to an unstable intermediate that spontaneously cleaves to form a phenol and propionaldehyde.[6]
Aromatic Hydroxylation: The benzene ring itself can be hydroxylated by CYP enzymes, typically at positions ortho or para to the existing substituent.[7]
Following these Phase I reactions, the resulting phenolic metabolites can undergo Phase II conjugation reactions, such as glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs), to form more water-soluble and readily excretable products.[5]
The longer alkyl chain of the propoxy group, compared to methoxy and ethoxy groups, may make it a more favorable substrate for certain CYP isoforms, potentially leading to a higher rate of first-pass metabolism and lower oral bioavailability.
Analytical Methods for Quantification
Accurate and sensitive analytical methods are essential for determining the concentrations of benzaldehyde derivatives and their metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.[8][9][10]
A typical LC-MS/MS method for a propoxy-substituted benzaldehyde would involve:
-
Sample Preparation: Protein precipitation with acetonitrile or methanol is a common and straightforward method for plasma samples.
-
Chromatographic Separation: Reversed-phase chromatography using a C18 column is suitable for separating the analyte from endogenous matrix components.
-
Mass Spectrometric Detection: Multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
Conclusion and Future Directions
The bioavailability of propoxy-substituted benzaldehyde derivatives is a complex interplay of their physicochemical properties and metabolic fate. The increased lipophilicity conferred by the propoxy group likely enhances membrane permeability, but may also increase susceptibility to first-pass metabolism, particularly O-dealkylation.
Comparative Summary:
-
vs. Benzaldehyde: Propoxy-substituted derivatives will be more lipophilic, likely leading to better passive absorption but also greater metabolic clearance.
-
vs. Methoxy/Ethoxy Derivatives: The longer alkyl chain of the propoxy group increases lipophilicity further, which could either enhance or decrease overall bioavailability depending on the balance between absorption and metabolism.
To definitively elucidate the structure-bioavailability relationship for this class of compounds, further research is warranted. Specifically, direct comparative in vitro permeability studies using the Caco-2 model and in vivo pharmacokinetic studies in animal models for a series of alkoxy-substituted benzaldehydes (methoxy, ethoxy, propoxy) would provide invaluable data. Such studies would enable a more precise understanding of how the length of the alkoxy chain influences ADME properties and guide the rational design of future drug candidates based on the benzaldehyde scaffold.
References
- Crozier, A., Jaganath, I. B., & Clifford, M. N. (2009). Dietary phenolics: chemistry, bioavailability and effects on health. Natural product reports, 26(8), 1001–1043.
- Caldwell, J., & Sutton, J. D. (1988). The metabolic fate of [methoxy-14C]-trans-anethole in human volunteers. Food and Chemical Toxicology, 26(2), 87-91.
- Sangster, S. A., Caldwell, J., Hutt, A. J., & Smith, R. L. (1987). The metabolic disposition of [methoxy-14C]-trans-anethole in the rat, mouse and guinea-pig. Food and chemical toxicology, 25(7), 493-500.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
- Abdel-Rahman, H. M., & Abuo-Rahma, G. E. D. A. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(11), 2829.
- Lee, S. H., Kwon, Y. C., Kim, D. M., & Park, C. B. (2013). Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. Biotechnology and bioengineering, 110(2), 383–390.
-
Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]
- Wen, J., Luo, D., Li, Y., Huang, W., Wang, Y., & Xu, F. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in pharmacology, 12, 663743.
- Smith, C. J., & Perfetti, T. A. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological sciences, 69(1), 265–278.
- Wu, B., Kulkarni, K., Basu, S., Zhang, S., & Hu, M. (2011). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Journal of pharmaceutical sciences, 100(9), 3655–3681.
- Hutzler, J. M., & Tracy, T. S. (2002). Inhibition of human phenol and estrogen sulfotransferase by certain non-steroidal anti-inflammatory agents. Chemical research in toxicology, 15(5), 659–665.
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Falcón-Cano, G., Molina, C., & Cabrera-Pérez, M. Á. (2020). ADME Prediction with KNIME: Development and Validation of a Publicly Available Workflow for the Prediction of Human Oral Bioavailability.
- Badawy, M. A. S., Abdelall, E. K. A., EL-Nahass, E., Abdellatif, K. R. A., & Abdel-Rahman, H. M. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC medicinal chemistry, 12(10), 1735–1749.
- Hirono, S., Nakagome, I., Igarashi, Y., & Itai, A. (2005). A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. Journal of medicinal chemistry, 48(21), 6664–6670.
-
PubChem. (n.d.). 4-Ethoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Propoxybenzaldehyde. Retrieved from [Link]
- van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185.
- Weng, H., & Li, C. (2021). In-silico ADMET, molecular docking and anti-tubercular study of N- substituted quinoline 3-carbaldehyde hydrazone derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 11(4), 1-10.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Ramanathan, L., & Ye, M. (2013). LC-MS-based methods for characterizing aldehydes. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 85–96.
- Singh, S. S., & Sharma, P. (2018). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Molecules (Basel, Switzerland), 23(10), 2636.
- Islam, M. M., & Zibran, M. H. (2019). Documentation of Liquid Chromatography-Mass Spectrometry (LC-MS) Technique for Quantitative Analysis of Naproxen in Human Plasma. International Journal of Pharmaceutical Sciences Review and Research, 57(1), 6-11.
- HobPre: accurate prediction of human oral bioavailability for small molecules. (2022).
- QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. (2023). International Journal of Molecular Sciences, 24(20), 15309.
- Kumar, S., & Singh, N. (2018). Simultaneous LC–MS/MS method for the determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 154, 333–341.
- Zhang, Y., & Benet, L. Z. (2001). The gut as a barrier to drug absorption: combined role of cytochrome P450 3A and P-glycoprotein. Clinical pharmacokinetics, 40(3), 159–168.
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). Pharmaceutics, 13(12), 2038.
- Enzyme Activity of Natural Products on Cytochrome P450. (2022). Molecules, 27(2), 481.
- Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. (2013). International Journal of Molecular Sciences, 14(12), 23299-23325.
- Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. (2015). Journal of medicinal chemistry, 58(20), 7996–8011.
- Hanioka, N., Naito, T., & Narimatsu, S. (2008).
- Hanioka, N., Tanaka-Kagawa, T., & Jinno, H. (2011).
-
Wikipedia. (n.d.). Phenol sulfur transferase deficiency. Retrieved from [Link]
Sources
- 1. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caco-2 cell permeability: Topics by Science.gov [science.gov]
- 3. evotec.com [evotec.com]
- 4. HobPre: accurate prediction of human oral bioavailability for small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of UDP-glucuronosyltransferase 2B15 polymorphism on bisphenol A glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structures of 3,5-dibromo-2-alkoxybenzaldehyde Analogs
This guide provides a comprehensive comparison of the crystal structure data for 3,5-dibromo-2-alkoxybenzaldehyde analogs. It is intended for researchers, scientists, and drug development professionals who are interested in understanding the solid-state properties of these compounds. The information presented here is based on experimental data and is intended to provide an objective overview of the topic.
The 3,5-dibromo-2-alkoxybenzaldehyde scaffold is a key building block in the synthesis of a wide range of biologically active molecules.[1] The precise three-dimensional arrangement of atoms within the crystal lattice of these compounds can significantly influence their physicochemical properties, such as solubility and dissolution rate, which in turn affect their performance in pharmaceutical applications.[2] Single-crystal X-ray diffraction (SXRD) is a powerful analytical technique used to determine the exact atomic and molecular structure of crystalline materials.[3][4]
Understanding the Crystalline Landscape: A Comparative Analysis
The introduction of different alkoxy groups at the 2-position of the 3,5-dibromobenzaldehyde core can lead to significant variations in the resulting crystal packing and intermolecular interactions. These variations are crucial for understanding the structure-property relationships of these compounds.
A search of the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures, reveals a wealth of information on halogenated benzaldehyde derivatives.[5][6] Analysis of this data indicates that intermolecular interactions such as C–H···O hydrogen bonds, π–π stacking, and halogen···halogen interactions play a significant role in the supramolecular assembly of these molecules.[7]
The table below summarizes key crystallographic parameters for a selection of 3,5-dibromo-2-alkoxybenzaldehyde analogs and related structures. This data provides a quantitative basis for comparing their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 3,5-Dibromo-2-hydroxybenzaldehyde | C₇H₄Br₂O₂ | Monoclinic | P2₁/c | 16.474 | 14.025 | 7.531 | 103.212 | 1694 | 8 | [8] |
| 3,5-Dibromo-2-methoxybenzaldehyde | C₈H₆Br₂O₂ | - | - | - | - | - | - | - | - | [9][10] |
| 3,5-Dibromo-2-ethoxybenzaldehyde | C₉H₈Br₂O₂ | - | - | - | - | - | - | - | - | - |
The crystal structure of 3,5-dibromo-2-hydroxybenzaldehyde reveals a layered packing structure stabilized by weak π–π stacking interactions, with centroid-centroid distances between adjacent aromatic rings of 4.040(8) and 3.776(7) Å.[8] The molecules within each layer are further linked by intermolecular O—H···O hydrogen bonding and Br···Br interactions.[8] The presence of two molecules in the asymmetric unit suggests a degree of conformational flexibility or packing complexity.[8]
The substitution of the hydroxyl group with a methoxy or ethoxy group is expected to alter these intermolecular interactions. The absence of a strong hydrogen bond donor in the alkoxy analogs would likely lead to different packing motifs, potentially dominated by weaker C–H···O interactions and van der Waals forces.[2][11] The size and conformation of the alkoxy group will also play a critical role in determining the overall crystal packing.
Experimental Protocols: From Synthesis to Structure
The reliable determination of crystal structure data is predicated on the successful synthesis and crystallization of high-quality single crystals.
A general synthetic route to 3,5-dibromobenzaldehyde, a key precursor, involves the reaction of 1,3,5-tribromobenzene with a Grignard reagent in N,N-dimethylformamide.[1] Subsequent functionalization at the 2-position can be achieved through various methods. For instance, the synthesis of related 3,5-dibromo-2-aminobenzaldehyde has been reported, which could potentially be modified to introduce alkoxy groups.[12][13]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis and crystallization of 3,5-dibromo-2-alkoxybenzaldehyde analogs.
The determination of the three-dimensional atomic arrangement within a crystal is achieved through single-crystal X-ray diffraction.[3] This technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.[14]
Step-by-Step SXRD Workflow:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[14]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[15] The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[15]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structure is refined to obtain the final model.[16]
Caption: A schematic overview of the single-crystal X-ray diffraction workflow.
The Impact of Halogen Bonding and Other Intermolecular Forces
The presence of bromine atoms in the 3 and 5 positions of the benzaldehyde ring introduces the possibility of halogen bonding, a non-covalent interaction that can significantly influence crystal packing.[17] The interplay between halogen bonds, hydrogen bonds (where applicable), and other weak interactions like C-H···π and π-π stacking dictates the final supramolecular architecture.[7] Understanding these interactions is critical for crystal engineering and the rational design of solid forms with desired properties.
In halogenated benzaldehydes, strong C=O···X (where X is a halogen) interactions can dominate the crystal packing.[2] The relative strengths of these and other intermolecular forces, such as Cl···Cl and C-H···O contacts, determine the overall lattice stability and can affect physical properties like volatility.[2]
Conclusion and Future Directions
This guide has provided a comparative overview of the crystal structure data for 3,5-dibromo-2-alkoxybenzaldehyde analogs. While detailed crystallographic data for the methoxy and ethoxy derivatives is not widely available in the public domain, the analysis of related structures provides valuable insights into the types of intermolecular interactions that are likely to govern their crystal packing.
Future research in this area should focus on the synthesis and crystallographic characterization of a systematic series of 3,5-dibromo-2-alkoxybenzaldehyde analogs. This would enable a more detailed and quantitative comparison of their solid-state structures and provide a deeper understanding of the structure-property relationships within this important class of compounds. Such studies are crucial for the rational design of new materials with tailored properties for applications in drug development and materials science.
References
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025). MDPI. Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Advanced XRD Analysis Services. Retrieved from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
-
3,5-dibromo-2-methoxybenzaldehyde (C8H6Br2O2). (n.d.). PubChemLite. Retrieved from [Link]
-
Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). RSC Publishing. Retrieved from [Link]
-
Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025). ResearchGate. Retrieved from [Link]
-
3,5-Dibromo-2-hydroxybenzaldehyde. (2008). ResearchGate. Retrieved from [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved from [Link]
-
Identification of a Unique Supramolecular Synthon Based on CO···X Interaction in Halogen-Substituted Aromatic Carboxaldehydes. (2003). ACS Publications. Retrieved from [Link]
-
Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). PubMed Central. Retrieved from [Link]
-
3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde. (n.d.). PubChemLite. Retrieved from [Link]
-
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
- Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde. (n.d.). Google Patents.
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]
-
Preparation method of 2-amino-3,5-dibromobenzaldehyde. (2015). Eureka | Patsnap. Retrieved from [Link]
-
Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. (2012). Bryn Mawr College Scholarship, Research, and Creative Work at Bryn Mawr College. Retrieved from [Link]
-
3,5-Dibromo-2-hydroxybenzaldehyde. (2025). Chemsrc. Retrieved from [Link]
-
The Cambridge Structural Database in Retrospect and Prospect. (2013). Angewandte Chemie International Edition. Retrieved from [Link]
-
3,5-Dibromo-2,4-dihydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
- Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. (n.d.). Google Patents.
-
CCDC 2439985: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. Retrieved from [Link]
-
The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]
-
3,5-Dimethoxybenzaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. 3,5-Dibromobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. excillum.com [excillum.com]
- 5. iric.imet-db.ru [iric.imet-db.ru]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 3,5-dibromo-2-methoxybenzaldehyde (C8H6Br2O2) [pubchemlite.lcsb.uni.lu]
- 10. 3,5-Dibromo-2-methoxybenzaldehyde | CAS 61657-65-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde - Google Patents [patents.google.com]
- 13. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. repository.brynmawr.edu [repository.brynmawr.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
